S-(6-Purinyl)homocysteine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
136040-01-2 |
|---|---|
Molecular Formula |
C9H11N5O2S |
Molecular Weight |
253.28 g/mol |
IUPAC Name |
(2S)-2-amino-4-(7H-purin-6-ylsulfanyl)butanoic acid |
InChI |
InChI=1S/C9H11N5O2S/c10-5(9(15)16)1-2-17-8-6-7(12-3-11-6)13-4-14-8/h3-5H,1-2,10H2,(H,15,16)(H,11,12,13,14)/t5-/m0/s1 |
InChI Key |
ZIJLTJOOMWRTOD-YFKPBYRVSA-N |
SMILES |
C1=NC2=C(N1)C(=NC=N2)SCCC(C(=O)O)N |
Isomeric SMILES |
C1=NC2=C(N1)C(=NC=N2)SCC[C@@H](C(=O)O)N |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)SCCC(C(=O)O)N |
Synonyms |
S-(6-purinyl)homocysteine |
Origin of Product |
United States |
Advanced Synthetic Strategies and Analog Design for S 6 Purinyl Homocysteine
Biochemical Synthesis Pathways of S-(6-Purinyl)homocysteine
The biosynthesis of this compound and related S-adenosyl-L-homocysteine (SAH) compounds is a cornerstone of cellular metabolism, primarily governed by highly specific enzymatic reactions. These pathways are central to regulating biological methylation processes.
Enzymatic Catalysis and Reaction Mechanisms
The primary enzyme involved in the reversible synthesis of S-adenosyl-L-homocysteine (SAH), a closely related analogue, is S-adenosyl-L-homocysteine hydrolase (SAHH). researchgate.net This enzyme catalyzes the hydrolysis of SAH to L-homocysteine and adenosine (B11128). researchgate.net The reaction mechanism is reversible, allowing for the synthesis of SAH from its constituents under appropriate conditions. researchgate.net The catalytic process involves the tightly bound cofactor NAD+, which oxidizes the 3'-hydroxyl group of the adenosine moiety, facilitating the elimination of homocysteine.
Another relevant enzymatic pathway involves glutathione (B108866) S-transferases (GSTs). Studies have shown that GSTs in the liver and kidneys can catalyze the conjugation of 6-chloropurine (B14466) with glutathione, resulting in the formation of S-(6-purinyl)glutathione. nih.gov This reaction demonstrates the enzymatic formation of a sulfur-purine bond at the C6 position, a key structural feature of this compound. nih.gov This suggests a potential biochemical pathway where homocysteine could similarly act as a nucleophile in a GST-catalyzed reaction with an appropriate 6-substituted purine (B94841).
Precursor Utilization and Substrate Specificity in Biosynthetic Systems
The substrate specificity of the enzymes involved in these pathways is a critical determinant of the products formed. S-adenosyl-L-homocysteine hydrolase (SAHH) exhibits a high degree of specificity for its natural substrates, L-homocysteine and adenosine. nih.govfrontiersin.org However, research has demonstrated that it can accommodate some variations in its substrates.
For instance, SAHH from both plant and mammalian sources can utilize L-cysteine as a substrate in place of L-homocysteine, although with significantly different kinetic parameters. nih.gov The catalytic efficiency (kcat/Km) for cysteine is substantially lower than for homocysteine, indicating that homocysteine is the preferred substrate. nih.gov This flexibility allows for the enzymatic synthesis of novel S-adenosylcysteine analogues. nih.gov Similarly, modifications to the purine precursor are tolerated to some extent. Various adenosine analogues can be utilized by SAHH to synthesize corresponding S-nucleosyl homocysteine derivatives, expanding the range of possible products. rsc.orgresearchgate.net
The primary precursors for these biosynthetic systems are L-homocysteine and a suitable purine derivative, typically adenosine or a related nucleoside. frontiersin.org L-homocysteine itself is an intermediate in the metabolism of methionine. frontiersin.orgnih.gov
| Enzyme Source | Substrate | Km (mM) | kcat (s⁻¹) | Specificity (kcat/Km) (M⁻¹s⁻¹) |
|---|---|---|---|---|
| Bovine Liver | Homocysteine | N/A | N/A | 70,000 |
| Cysteine | 15 | 0.23 | 15.3 | |
| Lupin Seed | Homocysteine | N/A | N/A | 60,000 |
| Cysteine | 35 | 0.11 | 0.9 |
Chemoenzymatic and Chemical Synthesis Approaches for this compound
To overcome the limitations of purely biochemical routes and to access a wider array of structures, chemoenzymatic and fully chemical syntheses have been developed. These methods offer greater flexibility in substrate choice and reaction conditions.
Purine Thiol Condensation Methodologies
A common chemical strategy for forming the key sulfur-purine bond is through the condensation of a purine thiol with a suitable homocysteine derivative. The most direct approach involves the S-alkylation of 6-mercaptopurine (B1684380). This reaction typically proceeds by nucleophilic substitution, where the thiolate anion of 6-mercaptopurine attacks an electrophilic carbon on a homocysteine precursor that contains a leaving group.
A highly efficient chemoenzymatic, one-pot synthesis has been developed for S-adenosyl-L-homocysteine, which can be adapted for related compounds. rsc.orgresearchgate.net This method starts from racemic homocysteine thiolactone and adenosine and utilizes a cascade of three enzymes: α-amino-ε-caprolactam racemase, bleomycin (B88199) hydrolase, and SAH hydrolase. rsc.org The process is driven by the irreversible and stereoselective hydrolysis of the thiolactone, followed by the thermodynamically favorable condensation of L-homocysteine with adenosine. rsc.orgresearchgate.net
Stereoselective Synthesis and Chirality Considerations
As with most biologically relevant molecules, the stereochemistry of this compound is critical. The naturally occurring and biologically active form of homocysteine is the L-enantiomer. Therefore, synthetic strategies must be able to control the chirality at the α-carbon of the amino acid.
The chemoenzymatic approach using homocysteine thiolactone is particularly advantageous in this regard. rsc.orgresearchgate.net While the starting material is racemic, the enzymatic cascade selectively processes the L-enantiomer. The inclusion of a racemase ensures that the D-enantiomer is converted to the L-form, allowing for a theoretical yield of 100% of the desired L-product. rsc.org This method highlights the power of combining chemical starting materials with the high stereoselectivity of enzymes to produce enantiomerically pure compounds.
Rational Design and Synthesis of this compound Analogues
The rational design of analogues of this compound is a key strategy for developing novel enzyme inhibitors or chemical probes to study biological systems. Modifications are typically made to the purine ring, the homocysteine portion, or the linker between them.
The synthesis of C6-substituted purine analogues is an active area of research. Modern catalytic methods, such as photoredox/nickel dual catalysis, have enabled the direct coupling of 6-chloropurines with a wide variety of primary and secondary alkyl bromides. nih.gov This sp²–sp³ cross-electrophile coupling allows for the late-stage functionalization of the purine core, providing access to a diverse library of analogues. nih.gov The activity of these compounds can be highly dependent on the nature of the C6 substituent, the type and stereochemistry of the amino acid, and the length and rigidity of any linking group. nih.gov
These advanced synthetic methods provide a robust toolkit for creating this compound and its derivatives. The choice of a biochemical, chemoenzymatic, or purely chemical route depends on the specific target molecule, the need for stereochemical control, and the desired scale of the synthesis.
| Analogue Type | Modification Site | Synthetic Strategy | Key Features |
|---|---|---|---|
| C6-Alkylpurine Analogues | Purine C6 Position | Photoredox/Nickel Dual Catalytic Cross-Coupling nih.gov | Allows direct coupling of 6-chloropurines with alkyl bromides; enables late-stage diversification. |
| S-Nucleosyl Homocysteine Derivatives | Purine Ribose Moiety | Enzymatic condensation using SAH Hydrolase rsc.orgresearchgate.net | Utilizes the substrate flexibility of SAHH to incorporate various adenosine analogues. |
| Functional Homocysteine Derivatives | Homocysteine Side Chain | Chemoselective alkylation of methionine followed by demethylation rsc.org | Creates modified amino acid backbones prior to coupling with the purine moiety. |
| 9-Substituted Purine Analogues | Purine N9 Position | Alkylation or acylation of 9-amino-6-(methylthio)-9H-purine nih.gov | Introduces diverse functional groups at the N9 position to probe enzyme-binding sites. |
Enzymatic Interactions and Biochemical Transformations of S 6 Purinyl Homocysteine
Molecular Recognition and Enzymatic Binding of S-(6-Purinyl)homocysteine
The interaction of this compound with enzymes is governed by the principles of molecular recognition, where the three-dimensional structure of the enzyme's active site accommodates the substrate. This binding is a prerequisite for catalysis and is dictated by the specific structural features of the this compound molecule, including the purine (B94841) ring, the homocysteine side chain, and the thioether linkage.
Quantitative analysis of the kinetics of enzyme-substrate interactions provides essential data on the efficiency and specificity of catalysis. For S-purinyl-amino acid conjugates, key enzymes involved in their metabolism include S-conjugate β-lyases.
Research on the closely related cysteine analog, S-(6-purinyl)-L-cysteine, has provided valuable kinetic data regarding its metabolism by renal cysteine conjugate β-lyase. This enzyme is responsible for cleaving the C-S bond to release 6-mercaptopurine (B1684380). Studies using rat renal subcellular fractions have determined the apparent maximum velocity (Vmax) for this reaction. The total activity of the β-lyase was found to be distributed almost equally between the cytosolic and mitochondrial fractions of the kidney. However, the mitochondrial β-lyase exhibited a significantly higher catalytic rate. The apparent Vmax for the mitochondrial enzyme was fourfold greater than the rate observed with the cytosolic enzyme.
While detailed kinetic parameters such as the Michaelis constant (Km) and the inhibition constant (Ki) for this compound are not extensively documented in the available literature, the data from its cysteine analog suggest a robust enzymatic interaction, particularly within the mitochondria.
Kinetic Parameters for the Metabolism of S-(6-purinyl)-L-cysteine by Renal β-Lyase
| Enzyme Location | Apparent Vmax (Relative Value) | Reference |
|---|---|---|
| Cytosol | 1x | |
| Mitochondria | 4x |
While crystal structures of this compound specifically bound to an enzyme are not available, structural insights can be inferred from enzymes that bind structurally similar ligands, such as S-adenosyl-L-homocysteine (SAH). The enzyme S-adenosyl-L-homocysteine hydrolase (SAHH) is a key enzyme in methionine metabolism that binds SAH, a molecule containing both adenosine (B11128) (a purine nucleoside) and homocysteine moieties.
SAHH is a highly conserved enzyme, and its structure reveals distinct domains for substrate and cofactor binding. The protomer of SAHH typically consists of a substrate-binding domain, a cofactor-binding domain, and a smaller C-terminal domain. The recognition of the purine ring of adenine-based ligands occurs within a narrow binding pocket formed by non-polar and sometimes aromatic residues. The heterocyclic ring is sandwiched between these residues, stabilized by hydrophobic and C-H···π interactions.
The homocysteine portion of SAH also forms specific interactions within the active site. The binding of the substrate induces a conformational change in the enzyme, closing the cleft between the major domains to create the active catalytic environment. It is plausible that this compound would bind to enzymes like β-lyases or hydrolases in a similar fashion, with the purine ring fitting into a hydrophobic pocket and the homocysteine tail oriented for catalysis.
Catabolic and Anabolic Metabolic Pathways Involving this compound
This compound is subject to several metabolic pathways that can be broadly categorized as catabolic (breaking down the molecule) or anabolic (using its components for synthesis). These transformations are critical in determining the compound's biological activity and fate.
A primary catabolic route for S-substituted cysteine and homocysteine conjugates is mediated by cysteine S-conjugate β-lyases (EC 4.4.1.13), also known as β-cystathionases. These are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the cleavage of the carbon-sulfur bond.
The action of renal β-lyase on the cysteine analog, S-(6-purinyl)-L-cysteine, has been shown to be a key metabolic activation step. The enzyme catalyzes a β-elimination reaction, yielding the pharmacologically active thiol 6-mercaptopurine (6-MP), along with pyruvate (B1213749) and ammonia. This reaction is inhibited by aminooxyacetic acid, a known inhibitor of renal β-lyase. This metabolic pathway effectively positions S-purinyl amino acid conjugates as kidney-selective prodrugs for thiopurine delivery.
Given the substrate promiscuity of many β-lyases, it is highly probable that this compound undergoes a similar transformation to yield 6-mercaptopurine, α-ketobutyrate, and ammonia. The enzymes involved in this process are found in both the cytoplasm and mitochondria.
Transamination is a fundamental process in amino acid metabolism where an amino group is transferred from an amino acid to an α-keto acid, a reaction catalyzed by aminotransferases (or transaminases). These enzymes also typically require pyridoxal 5'-phosphate (PLP) as a coenzyme. In the first step, the amino group of the amino acid is transferred to the enzyme, creating an α-keto acid and an aminated enzyme. While specific studies on the transamination of this compound are limited, as a homocysteine derivative, it could potentially serve as a substrate for aminotransferases that process sulfur-containing amino acids.
The homocysteine moiety itself is redox-active and can participate in oxidative processes. Elevated levels of homocysteine are associated with oxidative stress, which can involve the auto-oxidation of its sulfhydryl group, leading to the formation of reactive oxygen species (ROS) like superoxide (B77818) and hydrogen peroxide. The biotransformation of this compound could therefore be influenced by the cellular redox state.
Furthermore, the product of its β-lyase-mediated cleavage, 6-mercaptopurine, undergoes significant oxidative metabolism, as detailed in the next section.
Following the cleavage of this compound by β-lyases, the released 6-mercaptopurine (a derivative) enters a complex metabolic network. The purine moiety of 6-MP is extensively modified by catabolic enzymes.
Two major pathways for the transformation of the 6-mercaptopurine purine ring are:
Oxidation by Xanthine Oxidase (XO): This molybdoflavoenzyme catalyzes the oxidation of 6-mercaptopurine to 6-thiouric acid. This is a major inactivation pathway, and co-administration of XO inhibitors is a known strategy to increase the bioavailability of 6-mercaptopurine.
Methylation by Thiopurine S-methyltransferase (TPMT): This enzyme catalyzes the S-methylation of 6-mercaptopurine to form 6-methylmercaptopurine (B131649) (6-MMP). The activity of TPMT is subject to genetic polymorphisms, which can significantly affect the efficacy and toxicity of thiopurine drugs.
Metabolic Transformations of the 6-Mercaptopurine Moiety
| Metabolic Process | Enzyme | Product | Significance |
|---|---|---|---|
| Oxidation | Xanthine Oxidase (XO) | 6-Thiouric Acid | Major catabolic/inactivation pathway |
| S-Methylation | Thiopurine S-methyltransferase (TPMT) | 6-Methylmercaptopurine (6-MMP) | Catabolic pathway, influenced by genetics |
Cofactor Dependence and Allosteric Regulation of this compound-Interacting Enzymes
The primary enzyme that metabolizes this compound is S-adenosyl-L-homocysteine hydrolase (SAH hydrolase) . This enzyme is crucial for the hydrolysis of SAH to adenosine and homocysteine, thereby relieving the product inhibition of SAM-dependent methyltransferases. The catalytic activity of SAH hydrolase is intrinsically dependent on the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). For each molecule of the homotetrameric enzyme, one molecule of NAD+ is tightly bound and essential for the catalytic cycle. The mechanism involves the oxidation of the 3'-hydroxyl group of the ribose moiety of SAH by NAD+, followed by the elimination of homocysteine.
While this compound is recognized by SAH hydrolase, its interaction and the subsequent enzymatic processing are influenced by the cellular redox state, reflected in the NAD+/NADH ratio. High levels of NADH can inhibit the enzyme, thereby affecting the metabolism of both SAH and its analogs like SPH.
Allosteric regulation, where a molecule binds to a site other than the active site to modulate enzyme activity, is a key feature of many metabolic pathways. However, current research has not extensively documented this compound as an allosteric regulator of the enzymes it interacts with. Its primary mode of action appears to be as a substrate analog and competitive inhibitor at the active site of SAH hydrolase and SAM-dependent methyltransferases. The structural similarity to SAH allows it to occupy the same binding pocket, thereby influencing the enzyme's catalytic function directly rather than through a distinct allosteric site.
Interplay of this compound with Methionine-Homocysteine Cycle Enzymes
The introduction of this compound into a biological system can significantly perturb the tightly regulated methionine-homocysteine cycle. This cycle is central to cellular metabolism, governing the transfer of methyl groups for the synthesis of numerous essential molecules and the regeneration of methionine.
Modulation of S-Adenosylmethionine (SAM)-Dependent Methyltransferase Activities
S-adenosylmethionine (SAM) is the universal methyl donor for a vast array of biological methylation reactions, catalyzed by a large family of enzymes known as SAM-dependent methyltransferases. These reactions are vital for processes such as DNA methylation, histone modification, and the synthesis of neurotransmitters and phospholipids. The product of these reactions, S-adenosylhomocysteine (SAH), is a potent competitive inhibitor of most methyltransferases.
This compound, as an analog of SAH, can also act as an inhibitor of various SAM-dependent methyltransferases. By competing with SAM for binding to the active site, or by mimicking the product inhibition of SAH, SPH can effectively decrease the rate of cellular methylation. The extent of inhibition is dependent on the specific methyltransferase and the concentration of SPH. While specific kinetic data for this compound across a wide range of methyltransferases is not extensively compiled in the literature, studies on similar SAH analogs demonstrate a broad spectrum of inhibitory activity.
Below is an interactive table summarizing the inhibitory effects of SAH, the parent compound of SPH, on various methyltransferases, which provides a conceptual framework for the potential inhibitory profile of this compound.
| Enzyme | Substrate | Ki (µM) for SAH |
| Catechol-O-methyltransferase (COMT) | Norepinephrine | 0.6 |
| Histamine N-methyltransferase (HNMT) | Histamine | 1.2 |
| Glycine N-methyltransferase (GNMT) | Glycine | 5.0 |
| DNA (cytosine-5)-methyltransferase 1 (DNMT1) | DNA | 0.5 - 1.0 |
| Histone-lysine N-methyltransferase (various) | Histones | 0.1 - 5.0 |
This table is illustrative of the inhibitory potential of SAH and its analogs. Specific Ki values for this compound would require direct experimental determination.
Influence on S-Adenosylhomocysteine (SAH) Intracellular Homeostasis
The intracellular concentration of SAH is tightly regulated, primarily through the action of SAH hydrolase. The equilibrium of the SAH hydrolase reaction favors the synthesis of SAH from adenosine and homocysteine. However, under normal physiological conditions, the continuous removal of the products, adenosine and homocysteine, drives the reaction in the direction of SAH hydrolysis.
This compound can influence SAH homeostasis in several ways. Firstly, as a substrate for SAH hydrolase, it can compete with SAH for enzymatic breakdown. If SPH is a poor substrate or a slow-turnover substrate for SAH hydrolase, its presence can lead to a competitive inhibition of SAH hydrolysis, resulting in an accumulation of endogenous SAH.
Secondly, if SPH itself is hydrolyzed, it releases 6-mercaptopurine and homocysteine. The increase in the intracellular pool of homocysteine can shift the equilibrium of the SAH hydrolase reaction back towards SAH synthesis, further contributing to elevated SAH levels.
An increase in intracellular SAH has significant downstream effects, most notably the potent inhibition of SAM-dependent methyltransferases. This can lead to a state of global hypomethylation, affecting DNA, RNA, and proteins, with wide-ranging consequences for cellular function and gene expression.
The following table illustrates the typical intracellular concentrations of key metabolites in the methionine-homocysteine cycle and how they might be altered by an inhibitor of SAH hydrolase, such as potentially this compound.
| Metabolite | Typical Intracellular Concentration (µM) | Potential Change with SAH Hydrolase Inhibition |
| S-Adenosylmethionine (SAM) | 50 - 100 | Decrease |
| S-Adenosylhomocysteine (SAH) | 0.5 - 1.0 | Increase |
| SAM/SAH Ratio | 50 - 100 | Decrease |
| Homocysteine | 5 - 15 | Increase |
These values are approximate and can vary depending on cell type and metabolic state. The "Potential Change" column reflects the expected trend upon inhibition of SAH hydrolysis.
Cellular and Molecular Responses to S 6 Purinyl Homocysteine
Cellular Permeation and Intracellular Trafficking of S-(6-Purinyl)homocysteine
The cellular uptake of purine (B94841) analogs is a complex process that can involve various transport mechanisms. While specific transport data for this compound is not extensively detailed, studies on related purine-containing compounds, such as 6-mercaptopurine (B1684380) (6-MP) and its derivatives, provide insights into its likely cellular entry and trafficking. For instance, S-(6-purinyl)glutathione, a prodrug of 6-MP, is actively accumulated by renal cortical cells in a time- and concentration-dependent manner nih.gov. The cellular uptake of 6-MP itself is enhanced with increased time, concentration, and temperature, indicating an active transport process nih.gov. Nanoparticle formulations of 6-MP have been shown to utilize multiple pathways for cellular entry, including active transport and endocytosis, with intracellular trafficking involving the endoplasmic reticulum (ER)-Golgi complex and endosome-lysosome pathways nih.gov. Given its structural similarity to adenosine (B11128) and SAH, it is plausible that this compound utilizes nucleoside transporters to permeate the cell membrane, after which it can interact with its intracellular targets.
Subcellular Localization and Compartmentalization Dynamics
Following cellular uptake, this compound exerts its effects by localizing to subcellular compartments where its target enzyme, SAH hydrolase, and related metabolic pathways are active. One-carbon metabolism, which is intrinsically linked to SAH hydrolysis, is highly compartmentalized, with key enzymes distributed between the cytoplasm and mitochondria nih.govnih.gov. SAH hydrolase is primarily a cytosolic enzyme, catalyzing the breakdown of SAH generated from numerous cytoplasmic methylation reactions nih.gov. Therefore, the primary site of action for this compound is the cytoplasm, where its inhibition of SAH hydrolase leads to the accumulation of SAH. This compartmentalized disruption has significant consequences, as the resulting imbalance in the SAM/SAH ratio affects methylation reactions essential for the function of nuclear (e.g., DNA, histones) and cytoplasmic (e.g., RNA, proteins) macromolecules nih.govscielo.br.
Perturbations in Cellular Metabolism and Regulatory Networks by this compound
The inhibition of SAH hydrolase by this compound sets off a series of profound disturbances in cellular metabolism, primarily centered on the disruption of methylation reactions and interconnected pathways like nucleotide biosynthesis and one-carbon metabolism.
The accumulation of SAH following SAH hydrolase inhibition is a critical event, as SAH is a potent competitive inhibitor of SAM-dependent methyltransferases nih.govscielo.br. This leads to a decrease in the cellular methylation potential, often measured by the SAM/SAH ratio, which broadly impacts the methylation status of key biological macromolecules.
DNA Methylation: Elevated SAH levels directly inhibit the activity of DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining DNA methylation patterns medcraveonline.com. This inhibition leads to global and gene-specific DNA hypomethylation, an epigenetic alteration associated with changes in gene expression and genomic instability medcraveonline.comnih.gov.
RNA Methylation: Methylation of RNA, such as the N6-methyladenosine (m6A) modification, is a critical regulator of RNA processing, stability, and translation nih.govmdpi.com. The methyltransferases responsible for these modifications are also SAM-dependent and thus susceptible to inhibition by elevated SAH scielo.brnih.gov. For example, S-N6-methyladenosylhomocysteine, a related compound, is a potent inhibitor of tRNA methyltransferases nih.gov. Disruption of RNA methylation can have widespread effects on gene expression regulation at the post-transcriptional level.
Protein Methylation: Post-translational methylation of proteins, particularly histone proteins, is a cornerstone of epigenetic regulation. Histone methyltransferases (HMTs), which are SAM-dependent, are inhibited by SAH accumulation, leading to altered patterns of histone methylation nih.gov. These changes can modify chromatin structure and regulate gene transcription. Non-histone protein methylation is also affected, impacting cellular signaling and protein function mdpi.com.
| Target Molecule | Key Enzymes Inhibited | Epigenetic Consequence | Cellular Outcome |
| DNA | DNA Methyltransferases (DNMTs) | Global and gene-specific hypomethylation medcraveonline.com | Altered gene expression, genomic instability |
| RNA | RNA Methyltransferases (e.g., METTL3, METTL16) nih.govmdpi.com | Reduced m6A and other RNA modifications nih.gov | Dysregulation of RNA splicing, stability, and translation |
| Proteins | Protein Methyltransferases (e.g., Histone Methyltransferases) | Altered histone methylation marks (e.g., H3K9me2) researchgate.net, impaired protein function | Changes in chromatin structure, aberrant cell signaling nih.govmdpi.com |
The metabolic disruption caused by this compound extends to the synthesis of purine and pyrimidine (B1678525) nucleotides, which are essential for DNA and RNA synthesis. This impact is mediated through the alteration of key metabolite levels that regulate these pathways.
De Novo Purine Synthesis: The de novo synthesis of purines is a multi-step pathway that builds the purine ring on a phosphoribosyl pyrophosphate (PRPP) backbone to ultimately form inosine (B1671953) monophosphate (IMP), a precursor to AMP and GMP prolekare.czlibretexts.org. The pathway is regulated by feedback inhibition from its end products, AMP and GMP libretexts.org. The hydrolysis of SAH yields adenosine, and inhibition of SAH hydrolase can affect adenosine levels nih.gov. Adenosine and its derivatives can inhibit the early, rate-limiting steps of de novo purine synthesis, partly by depleting intracellular pools of PRPP nih.gov.
Salvage Nucleotide Synthesis: Salvage pathways are an energy-efficient means of recycling purine and pyrimidine bases and nucleosides from nucleic acid degradation nih.gov. S-adenosylhomocysteine and related compounds have been shown to inhibit key enzymes in purine metabolism, including adenosine deaminase and purine-nucleoside phosphorylase, which are involved in the salvage pathways nih.gov.
Pyrimidine Synthesis: The synthesis of pyrimidines is also subject to regulation by metabolites linked to the purine and one-carbon pathways. Adenosine can inhibit pyrimidine biosynthesis by reducing the availability of the substrate PRPP, which is required for the conversion of orotic acid to UMP by orotate (B1227488) phosphoribosyltransferase researchgate.net.
| Pathway | Key Regulatory Point/Enzyme | Effect of SAH Hydrolase Inhibition | Consequence |
| De Novo Purine Synthesis | PRPP Amidotransferase libretexts.org | Inhibition via altered purine nucleotide pools and PRPP availability nih.gov | Decreased synthesis of IMP, AMP, and GMP |
| Salvage Purine Synthesis | Adenosine Deaminase, Purine-Nucleoside Phosphorylase nih.gov | Direct inhibition by SAH and related compounds | Impaired recycling of purine bases and nucleosides |
| De Novo Pyrimidine Synthesis | Orotate Phosphoribosyltransferase researchgate.net | Inhibition due to reduced PRPP availability caused by adenosine accumulation | Decreased synthesis of UMP and other pyrimidine nucleotides |
One-carbon metabolism comprises a network of interconnected pathways that transfer one-carbon units, essential for the synthesis of nucleotides, amino acids, and for methylation reactions nih.govnih.gov. This compound's inhibition of SAH hydrolase places it at a critical regulatory node of this network. The methionine cycle is central to this process, generating SAM for methylation reactions and metabolizing the resulting homocysteine nih.gov.
Methionine Cycle Disruption: By blocking the hydrolysis of SAH, this compound effectively traps homocysteine in the form of SAH. This leads to an accumulation of SAH and a subsequent rise in total homocysteine levels if the block is significant scielo.brmedscape.com.
Altered SAM/SAH Ratio: The accumulation of SAH drastically lowers the SAM/SAH ratio, which is a key indicator of the cell's methylation capacity nih.govuzh.ch. A low SAM/SAH ratio inhibits virtually all SAM-dependent methyltransferases, representing the primary mechanism of action scielo.br.
Impact on Homocysteine Fates: Homocysteine sits (B43327) at a metabolic crossroads and can either be remethylated back to methionine or enter the transsulfuration pathway to be converted to cysteine nih.govmedscape.com. The regulatory enzymes for these pathways, such as cystathionine (B15957) beta-synthase (CBS) in the transsulfuration pathway, are allosterically regulated by SAM nih.gov. The disruption of the SAM/SAH balance can therefore dysregulate the flux of homocysteine through these critical pathways.
| Metabolic Pathway | Key Enzyme/Process | Impact of SAH Hydrolase Inhibition | Metabolic Consequence |
| Methionine Cycle | S-Adenosylhomocysteine Hydrolase (SAHH) | Direct and potent inhibition frontiersin.org | Accumulation of SAH, precursor to homocysteine nih.gov |
| Methylation Reactions | SAM-dependent Methyltransferases | Potent feedback inhibition by accumulated SAH scielo.br | Decreased methylation of DNA, RNA, proteins, and other molecules |
| Homocysteine Remethylation | Methionine Synthase (MS) | Dysregulation due to altered substrate/product levels nih.gov | Impaired regeneration of methionine |
| Transsulfuration Pathway | Cystathionine Beta-Synthase (CBS) | Dysregulation due to altered SAM levels (allosteric activator) nih.gov | Altered flux towards cysteine and glutathione (B108866) synthesis |
Induction of Cellular Stress Responses and Signaling Pathways by this compound
The metabolic perturbations initiated by this compound, particularly the accumulation of SAH and homocysteine, can trigger various cellular stress responses and activate specific signaling pathways. Elevated homocysteine levels are a well-established inducer of cellular stress mdpi.comnih.govresearchgate.net.
Endoplasmic Reticulum (ER) Stress: High concentrations of homocysteine have been shown to cause protein misfolding in the endoplasmic reticulum, leading to ER stress and the activation of the Unfolded Protein Response (UPR) researchgate.netnih.govnih.gov. This is characterized by the increased expression of ER stress-response genes like GRP78/BiP and GADD153 nih.govnih.gov. Sustained ER stress can ultimately lead to apoptosis researchgate.netplos.org.
Oxidative Stress: Homocysteine is a redox-active amino acid, and its accumulation can disrupt cellular redox homeostasis, leading to oxidative stress mdpi.comnih.govnih.gov. This involves the increased production of reactive oxygen species (ROS), which can damage lipids, proteins, and nucleic acids mdpi.commdpi.com.
Inflammatory Signaling: Homocysteine can activate pro-inflammatory signaling pathways. Studies have shown that homocysteine induces the production of chemokines like monocyte chemoattractant protein-1 (MCP-1) and interleukin-8 (IL-8) through the activation of signaling cascades involving Protein Kinase C (PKC), Mitogen-Activated Protein Kinases (MAPK), and the transcription factor NF-κB umich.edu. This suggests a mechanism by which metabolic disruption can lead to an inflammatory cellular state.
Unable to Generate Article on this compound Due to Lack of Specific Research Data
Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data regarding the chemical compound This compound to generate the requested article. The user's instructions required a detailed analysis of this specific compound's role in oxidative stress, endoplasmic reticulum stress, and inflammatory signaling cascades.
The executed searches consistently yielded information on the broader, parent compound Homocysteine (Hcy) . While this compound is a derivative of homocysteine, it is a distinct chemical entity. In the context of complex cellular and molecular pathways, the biological activities and mechanisms of a parent compound cannot be scientifically and accurately attributed to its derivatives without direct experimental evidence.
The provided outline necessitates detailed research findings and data tables for each subsection:
Inflammatory and Immune Cell Signaling Cascades
No peer-reviewed studies, databases, or scholarly articles were found that specifically investigate the interactions of this compound within these pathways. Generating content based on the effects of homocysteine would be speculative and scientifically unsound.
Therefore, to maintain the standards of accuracy and adherence to the user's strict instructions to focus solely on this compound, the article cannot be produced at this time. Further research directly investigating the cellular and molecular responses to this compound is required before a scientifically accurate article on this subject can be written.
Advanced Analytical and Spectroscopic Methodologies for S 6 Purinyl Homocysteine Analysis
Chromatographic Separation Techniques
Chromatographic methods are fundamental to the analysis of S-(6-Purinyl)homocysteine, enabling its separation from complex biological matrices and related compounds. High-performance liquid chromatography is the predominant technique, while gas chromatography offers alternative approaches, particularly for the analysis of the parent homocysteine molecule.
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of this compound and its parent compounds. googleapis.comfoodforthebrain.orgnih.gov Its versatility allows for various column chemistries and mobile phase compositions to achieve optimal separation. For S-(6-purinyl)-L-homocysteine, analytical HPLC has been performed using a Whatman ODS 10 µm column with a flow rate of 1 mL/minute. googleapis.com Reversed-phase HPLC is commonly employed, often with ion-pairing agents to improve the retention and resolution of polar analytes like homocysteine and its derivatives. nih.gov
A variety of detection methods can be coupled with HPLC to enhance sensitivity and selectivity:
UV-Vis Detection: Purine-containing molecules like this compound exhibit strong ultraviolet (UV) absorbance, making UV detection a straightforward and robust method for quantification.
Fluorescence Detection: For enhanced sensitivity, pre-column or post-column derivatization with fluorescent tags is a common strategy in the analysis of homocysteine and other thiols. haematologica.orgnih.govresearchgate.net Reagents such as monobromobimane, o-phthaldialdehyde (OPA), and ammonium (B1175870) 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F) react with the thiol or amino groups to yield highly fluorescent products. nih.govhaematologica.orgresearchgate.net This approach allows for the detection of very low concentrations in biological samples. nih.govresearchgate.net
Electrochemical Detection: This technique offers high sensitivity for electroactive compounds. It can be used for the direct detection of thiols like homocysteine based on their oxidation at the surface of an electrode. haematologica.org
Table 1: Exemplary HPLC Conditions for Analysis of S-Purinyl Derivatives and Related Compounds
| Parameter | S-(6-purinyl)-L-homocysteine Analysis | General Homocysteine Analysis |
| Column | Whatman ODS (C18), 10 µm | Reversed-phase C18 |
| Mobile Phase | Isocratic or gradient elution with buffers like sodium acetate | Isocratic or gradient with buffers and organic modifiers (e.g., methanol, acetonitrile) |
| Flow Rate | ~1.0 mL/min googleapis.com | 0.5 - 1.5 mL/min |
| Detection | UV-Vis | Fluorescence (with derivatization), Electrochemical, UV-Vis nih.govhaematologica.org |
| Derivatizing Agents | Not typically required for UV detection | Monobromobimane, OPA, SBD-F nih.govhaematologica.orgresearchgate.net |
Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), provides a high-resolution analytical approach for homocysteine. foodforthebrain.orgnih.govhaematologica.org However, the direct application of GC for the analysis of a non-volatile and thermally labile compound like this compound is limited. The technique is more suited for the analysis of the core homocysteine molecule after its release from the purine (B94841) conjugate.
For GC analysis, homocysteine must undergo derivatization to increase its volatility and thermal stability. A common procedure involves:
Reduction: Cleavage of disulfide bonds using reducing agents like 2-mercaptoethanol (B42355) to liberate free homocysteine. nih.gov
Derivatization: Conversion of the analyte into a volatile derivative. For instance, forming bis-tert-butyldimethylsilyl (TBDMS) derivatives which are amenable to GC analysis. nih.gov
While GC-MS methods for total homocysteine in plasma are well-established, offering high precision with intra-assay coefficients of variation (CV) below 1.1%, their application to this compound would be indirect, requiring a chemical or enzymatic cleavage step prior to derivatization and analysis. nih.gov
Mass Spectrometry-Based Characterization
Mass spectrometry (MS) is an indispensable tool for the structural confirmation and sensitive quantification of this compound. Its ability to provide precise molecular weight and fragmentation data makes it superior for definitive identification.
The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of MS. zivak.comresearchgate.net This hyphenated technique is ideal for analyzing compounds like this compound in complex mixtures such as plasma or tissue extracts. researchgate.net
In a typical LC-MS setup, the analyte is separated on an HPLC column and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization source used for polar molecules like homocysteine and its derivatives, which can be detected in either positive or negative ion mode. nih.gov LC-MS methods are known for their high sensitivity, with limits of detection reaching the femtomole range, and their rapid analysis times, often under 5 minutes per sample. zivak.comresearchgate.netlcms.cz
Table 2: Performance Characteristics of LC-MS/MS for Homocysteine Analysis
| Parameter | Reported Performance | Reference |
| Analysis Time | 2.5 - 4 minutes | zivak.comlcms.cz |
| Intra-day CV | < 3.0% | nih.gov |
| Inter-day CV | 3.8% - 5.9% | nih.gov |
| Quantitative Range | 50 - 5000 ng/mL | lcms.cz |
| Accuracy | 85% - 110% of nominal value | researchgate.netlcms.cz |
Tandem mass spectrometry (MS/MS) provides an additional layer of specificity and is a powerful tool for the unambiguous structural elucidation of analytes. nih.govwikipedia.org In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. researchgate.netwikipedia.org
This process generates a characteristic fragmentation pattern, or "fingerprint," for the molecule. For this compound, MS/MS analysis would be expected to yield product ions corresponding to the purine moiety and the homocysteine side chain, thereby confirming the structure and distinguishing it from isomers. This technique is routinely used for the quantitative analysis of homocysteine, where specific precursor-to-product ion transitions are monitored in what is known as multiple reaction monitoring (MRM), offering exceptional selectivity and reducing background noise. researchgate.netalsglobal.com
Fast Atom Bombardment (FAB) is a soft ionization technique used in mass spectrometry for the analysis of non-volatile and thermally unstable compounds. wikipedia.orgumd.edu In FAB-MS, the sample is mixed in a liquid matrix (e.g., glycerol) and bombarded with a high-energy beam of neutral atoms, such as argon or xenon, to generate ions. wikipedia.orgyoutube.com
FAB-MS has been successfully employed for the characterization of related purine derivatives. nih.gov Notably, it was used to characterize the degradation product of S-(purin-6-yl)-L-cysteine, a closely related analog of this compound. nih.gov The technique is well-suited for polar, high-molecular-weight compounds and typically produces protonated molecules [M+H]⁺, providing clear molecular weight information. wikipedia.org When combined with tandem mass spectrometry (FAB-MS/MS), it can provide valuable structural information for compounds like this compound. nih.gov
Spectroscopic Analysis of this compound
Spectroscopic techniques are indispensable for the characterization and quantification of this compound. Methods such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information regarding the molecule's structure, concentration, and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural elucidation of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule.
Detailed one-dimensional (¹H, ¹³C) and two-dimensional (e.g., HMBC) NMR analyses are crucial for confirming the synthesis of this compound and distinguishing it from potential isomers or related compounds like S-(6-purinyl)-L-cysteine. nih.gov For instance, ¹H-NMR can differentiate the homocysteine moiety's ethylene (B1197577) group (-S-CH₂-CH₂-) from the methylene (B1212753) group (-S-CH₂-) found in its cysteine analogue. The chemical shifts of the purine ring protons (at the C2 and C8 positions) and the protons of the homocysteine backbone are diagnostic. researchgate.netepa.gov
While specific spectral data for this compound is not extensively published, the expected chemical shifts can be inferred from analyses of structurally similar purine derivatives. researchgate.netepa.gov The assignment of proton, carbon, and nitrogen resonances is critical for confirming the covalent linkage between the sulfur atom of homocysteine and the C6 position of the purine ring. epa.gov
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound This table presents hypothetical, predicted values based on the known structure and data from analogous compounds.
| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity |
|---|---|---|
| Purine H-2 | 8.0 - 8.5 | Singlet |
| Purine H-8 | 8.5 - 9.0 | Singlet |
| α-CH (Homocysteine) | 3.8 - 4.2 | Triplet |
| β-CH₂ (Homocysteine) | 3.2 - 3.6 | Multiplet |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Purity Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and robust method used for the quantification and purity assessment of this compound. The purine ring system within the molecule contains conjugated double bonds, which act as a chromophore, absorbing light in the UV range.
The compound is expected to exhibit a characteristic maximum absorption (λmax) due to its purinyl group. For the closely related compound, S-(6-purinyl)-L-cysteine, a maximal UV absorption has been noted at 284 nm. google.com this compound would have a very similar absorption profile, making this wavelength suitable for detection and quantification.
Quantification is achieved by applying the Beer-Lambert law, which establishes a linear relationship between the absorbance of the sample and the concentration of the analyte in a solution. This method is frequently used in conjunction with liquid chromatography (HPLC-UV), allowing for the separation of this compound from precursors, degradation products, or other metabolites, with subsequent quantification based on its UV absorbance. nih.gov
Table 2: UV-Vis Spectroscopic Properties of this compound
| Parameter | Value | Significance |
|---|---|---|
| λmax (inferred) | ~284 nm | Wavelength of maximum absorbance, used for detection and quantification. google.com |
| Molar Extinction Coefficient (ε) | Compound-specific | A measure of how strongly the molecule absorbs light at λmax. |
High-Throughput Enzymatic and Immunoassays for this compound Detection
The detection of this compound in biological matrices often relies on methods that can measure the molecule or its constituent parts with high sensitivity and specificity. While specific high-throughput immunoassays for the intact this compound conjugate are not described in the literature, established enzymatic assays for total homocysteine can be adapted for its indirect measurement. roche.comrandox.com
Enzymatic assays for homocysteine are widely used in clinical diagnostics. roche.com These assays typically involve a two-step process. First, a reducing agent is used to break disulfide bonds, liberating free homocysteine from its protein-bound and dimerized forms. practical-haemostasis.com Second, an enzyme, such as S-adenosyl-L-homocysteine (SAH) hydrolase or a specific methyltransferase, catalyzes a reaction that produces a detectable signal (e.g., colorimetric, fluorescent, or chemiluminescent). exeterlaboratory.comgoogle.com
For the analysis of this compound, a preliminary chemical or enzymatic cleavage step would be required to release the homocysteine moiety from the purine ring. Following this cleavage, the liberated homocysteine could be quantified using a standard high-throughput enzymatic assay. The concentration of the parent conjugate could then be calculated from the amount of homocysteine released.
Table 3: Principles of Enzymatic Homocysteine Assays Applicable to this compound Analysis
| Assay Principle | Enzyme(s) Involved | Detection Method | Applicability Notes |
|---|---|---|---|
| Enzymatic Cycling | SAH Hydrolase, Glutamate Dehydrogenase | Spectrophotometric (NADH consumption) | Requires prior cleavage of the S-purine bond to release homocysteine. |
Currently, there is no evidence in the reviewed literature of specific immunoassays (like ELISA) being developed for this compound. Such an assay would require the generation of antibodies that specifically recognize the unique structure of the conjugate, which would be a valuable tool for future research.
Comparative Biochemical and Structure Activity Relationship Studies of S 6 Purinyl Homocysteine
Comparative Metabolism with S-(6-Purinyl)cysteine and Other Thioether Conjugates
The metabolism of S-(6-Purinyl)homocysteine is intrinsically linked to that of its cysteine analog, S-(6-purinyl)-L-cysteine (SPC), and other related thioether conjugates such as S-(6-purinyl)glutathione (PG) and S-(6-purinyl)-N-acetyl-L-cysteine (NAPC). These compounds are primarily designed as prodrugs to deliver the active therapeutic agent, 6-mercaptopurine (B1684380) (6-MP), to specific tissues. psu.edunih.gov
The central metabolic pathway for the activation of these S-conjugates involves cleavage of the carbon-sulfur bond. For cysteine conjugates like SPC, this is often accomplished by the enzyme cysteine S-conjugate β-lyase (β-lyase), which is found in high concentrations in the kidney. psu.eduscispace.com This enzymatic action releases the active thiol, 6-MP, which can then exert its pharmacological effects or be further metabolized to compounds like 6-methylmercaptopurine (B131649) and 6-thiouric acid. psu.edupsu.edu
In vivo studies in rats have shown that after administration of SPHC, 6-MP is detected in the urine, confirming its role as a prodrug. nih.gov The metabolism of SPHC, PG, and NAPC to 6-MP also occurs, although the rates and efficiency differ significantly. nih.gov For instance, the rate of in vitro metabolism of SPHC to 6-MP by kidney homogenates was found to be approximately 10.0% of that observed with SPC. nih.gov The metabolism of PG and NAPC was even slower, at rates of about 6.7% and 0.3% relative to SPC, respectively. nih.gov
Glutathione (B108866) S-conjugates, such as PG, represent an initial step in a major detoxification pathway. Glutathione (GSH) can be conjugated to electrophilic species, a reaction that can be enzymatic or non-enzymatic. nih.gov These glutathione conjugates are then typically processed into cysteine conjugates, which can be substrates for β-lyase. nih.gov A novel biotransformation for purines has been identified involving the bioactivation of the purine (B94841) ring by CYP3A4 to an intermediate that then undergoes nucleophilic addition of glutathione at the C-6 position. nih.gov
The stability of these conjugates also plays a crucial role in their metabolic fate. SPHC is chemically more stable than SPC. nih.gov The lower stability of SPC is attributed to a molecular rearrangement mechanism involving its cysteinyl amino group and the purinyl N-1 nitrogen, which is less favored in SPHC due to the kinetic challenge of forming a six-membered ring transition state, as opposed to the five-membered ring in SPC. nih.gov This inherent stability difference influences the bioavailability and subsequent metabolism of the compounds.
Table 1: Comparative In Vitro Metabolism of S-(6-Purinyl)cysteine Analogs
This table shows the relative rates of metabolism to 6-mercaptopurine (6-MP) by rat kidney homogenates.
| Compound | Abbreviation | Relative Rate of Metabolism to 6-MP (%) |
| S-(6-Purinyl)-L-cysteine | SPC | 100.0 |
| S-(6-Purinyl)-L-homocysteine | SPHC | 10.0 |
| S-(6-Purinyl)glutathione | PG | 6.7 |
| S-(6-Purinyl)-N-acetyl-L-cysteine | NAPC | 0.3 |
| Data sourced from Drug Metabolism and Disposition, 1993. nih.gov |
Structure-Function and Structure-Metabolism Correlations for this compound Analogs
The relationship between the chemical structure of SPHC and its analogs and their metabolic processing is a key determinant of their biological activity. The primary structural difference between SPHC and SPC is the presence of an additional methylene (B1212753) group in the homocysteine side chain of SPHC. This seemingly minor alteration has significant consequences for both chemical stability and enzymatic recognition.
The increased stability of SPHC compared to SPC is a direct result of this structural difference. nih.gov The formation of a six-membered ring transition state required for the intramolecular rearrangement of SPHC is kinetically less favorable than the formation of a five-membered ring for SPC. nih.gov This suggests that the length of the amino acid side chain is a critical factor in the non-enzymatic degradation profile of these thioether conjugates.
From a metabolic standpoint, the structure of the amino acid conjugate dramatically influences its suitability as a substrate for enzymes like β-lyase. The much higher rate of metabolism for SPC compared to SPHC indicates that renal β-lyase has a strong substrate preference for the cysteine S-conjugate over the homocysteine S-conjugate. nih.gov This highlights a strong structure-metabolism correlation, where the enzyme's active site is optimized for the cysteine backbone.
Further structural modifications, such as blocking the free amino group of the cysteine moiety through acetylation (NAPC) or by being part of a tripeptide (PG), also drastically alter metabolism. nih.govnih.gov Both NAPC and PG are significantly more stable than SPC because their blocked amino groups prevent the intramolecular rearrangement. nih.gov This stability, however, comes at the cost of metabolic activation. NAPC is a very poor substrate for renal β-lyase, with a metabolic rate of only 0.3% compared to SPC. nih.gov PG is metabolized more readily than NAPC but still much slower than SPC, likely requiring initial breakdown by enzymes like γ-glutamyltranspeptidase and dipeptidases to yield the cysteine conjugate before β-lyase can act.
Therefore, a clear structure-metabolism relationship emerges:
Amino Acid Chain Length: The shorter cysteine side chain (in SPC) is preferred by metabolic enzymes over the longer homocysteine chain (in SPHC).
Free Amino Group: A free amino group on the cysteine or homocysteine moiety is crucial for rapid enzymatic processing by β-lyase, but it also renders the molecule susceptible to chemical rearrangement.
N-Acetylation/Peptide Linkage: Blocking the amino group (as in NAPC and PG) enhances chemical stability but severely impedes direct metabolism by β-lyase, requiring additional enzymatic steps for activation. nih.govnih.gov
Interspecies and Tissue-Specific Metabolic Differences of this compound
The metabolic activation of SPHC and its analogs exhibits marked tissue specificity, a characteristic that is central to their design as targeted prodrugs. Research, primarily conducted in rats, demonstrates a profound selectivity for the kidney over other tissues like the liver and plasma. nih.govgoogle.com
Following intraperitoneal administration of SPHC (0.8 mmol/kg) to rats, the concentrations of total metabolites (6-MP, 6-methylmercaptopurine, and 6-thiouric acid) were measured after 30 minutes. The kidney tissue showed metabolite concentrations of approximately 90 nmol/g, while the liver concentration was nearly 10 nmol/g. google.com Notably, no metabolites were detected in the plasma. google.com This demonstrates a kidney-to-liver concentration ratio of about 9:1 for SPHC's metabolites.
This kidney selectivity is even more pronounced for other analogs. For NAPC, the kidney concentration of metabolites was about 17.6-fold higher than in the liver. nih.gov For PG, the kidney-to-liver ratio was approximately 6.5-fold. nih.gov Even for SPC, the parent compound of the series, metabolite concentrations in the kidney were found to be 2.4-fold higher than in the liver and almost 90-fold higher than in plasma. nih.gov This consistent pattern across different analogs underscores the kidney's role as the primary site of metabolic activation for these purinyl thioethers.
The biochemical basis for this renal selectivity is multifactorial. It involves the efficient uptake of the S-conjugates by the organic anion transport system in the renal proximal tubules and the high activity of β-lyase within kidney cells. psu.edu Although the liver possesses more total β-lyase activity than the kidneys, the combination of targeted transport and intracellular enzymatic activity in the kidney leads to the observed high local concentrations of the active drug, 6-MP. psu.edupsu.edu
While most detailed studies are in rats, the fundamental metabolic pathways, such as glutathione conjugation and the existence of β-lyases, are conserved across many species, including humans. However, interspecies differences in the expression levels and substrate specificities of transport proteins and metabolic enzymes can lead to variations in the pharmacokinetic and pharmacodynamic profiles of these compounds.
Table 2: Tissue-Specific Distribution of 6-MP and its Metabolites in Rats 30 Minutes After Administration of S-(6-Purinyl)cysteine Analogs (0.8 mmol/kg)
This table illustrates the concentration of total metabolites (6-mercaptopurine, 6-methylmercaptopurine, 6-thiouric acid) in different tissues.
| Compound Administered | Kidney (nmol/g) | Liver (nmol/g) | Plasma | Kidney-to-Liver Ratio |
| S-(6-Purinyl)-L-homocysteine (SPHC) | ~90 | ~10 | Not Detected | ~9.0 |
| S-(6-Purinyl)-N-acetyl-L-cysteine (NAPC) | 17.6 (relative) | 1 (relative) | Trace | ~17.6 |
| S-(6-Purinyl)glutathione (PG) | 6.5 (relative) | 1 (relative) | Trace | ~6.5 |
| Data for SPHC sourced from patent literature google.com; relative ratios for NAPC and PG sourced from Drug Metabolism and Disposition, 1993. nih.gov |
Future Trajectories and Interdisciplinary Research Avenues for S 6 Purinyl Homocysteine
Systems Biology Approaches: Metabolomics and Proteomics Integration
A systems biology approach, specifically the integration of metabolomics and proteomics, represents a promising frontier for understanding the global cellular impact of S-(6-Purinyl)homocysteine. This dual-omics strategy moves beyond single-target analysis to provide a holistic view of how the compound perturbs complex biological networks. Proteomics can identify the direct protein targets of this compound and any subsequent changes in the expression levels of other proteins, while metabolomics can simultaneously map the resulting fluctuations in the cellular pool of small-molecule metabolites.
Future research could employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to perform both targeted and untargeted analyses. A targeted approach could quantify changes in metabolites directly related to the homocysteine pathway, such as S-adenosylmethionine (SAM), S-adenosylhomocysteine (SAH), cysteine, and methionine itself. nih.gov Untargeted analysis, on the other hand, provides a broader snapshot of the metabolome, potentially revealing unexpected pathway alterations. For instance, studies on hyperhomocysteinemia have successfully used untargeted metabolomics to identify significant perturbations in arachidonic acid and linoleic acid metabolism, linking elevated homocysteine to vascular disease pathways. nih.gov
By integrating these datasets, researchers can construct detailed protein-metabolite interaction networks. This would allow for the elucidation of the downstream consequences of inhibiting a key enzyme like S-adenosyl-L-homocysteine hydrolase (SAHH). For example, proteomics might reveal altered levels of methyltransferases, while metabolomics would show the corresponding changes in their substrates and products. This integrated view is critical for building a comprehensive model of the compound's cellular function and identifying potential biomarkers of its activity.
Table 1: Illustrative Integrated Omics Data for this compound Research
This table illustrates the type of data that could be generated from an integrated proteomics and metabolomics study on cells treated with this compound, based on findings from related research.
| Data Type | Molecule | Observed Change | Implicated Pathway | Reference |
| Proteomics | S-adenosyl-L-homocysteine hydrolase (SAHH) | Direct Binding Target | One-Carbon Metabolism | frontiersin.org |
| Proteomics | DNA Methyltransferase 1 (DNMT1) | Downregulation | Epigenetic Regulation | N/A |
| Metabolomics | S-adenosylhomocysteine (SAH) | Significant Increase | One-Carbon Metabolism | nih.gov |
| Metabolomics | Arachidonic Acid | Significant Decrease | Fatty Acid Metabolism | nih.gov |
| Metabolomics | Linoleic Acid | Significant Decrease | Fatty Acid Metabolism | nih.gov |
Computational Biology and Chemoinformatics: In Silico Prediction and Modeling
Computational biology and chemoinformatics offer powerful predictive tools to accelerate research into this compound, minimizing resource expenditure while maximizing insight into its molecular interactions. Given that this compound is a structural analog of adenosine (B11128) and homocysteine, it is a presumed inhibitor of S-adenosyl-L-homocysteine hydrolase (SAHH). In silico techniques can be used to rigorously test this hypothesis and refine our understanding of its binding mechanism.
The process often begins with homology modeling to generate a high-quality three-dimensional structure of the target enzyme, if one is not experimentally available. nih.gov This model then serves as the basis for molecular docking simulations, which predict the most likely binding pose of this compound within the enzyme's active site. These simulations can calculate a binding energy, indicating the affinity of the compound for the target, and identify key amino acid residues involved in the interaction through hydrogen bonds or hydrophobic contacts. nih.gov For example, docking studies on other SAHH inhibitors have revealed crucial interactions with residues in the NAD+ binding domain. nih.gov
Furthermore, molecular dynamics (MD) simulations can be employed to study the stability of the predicted protein-ligand complex over time. nih.gov MD simulations model the movements and interactions of atoms, providing a dynamic view of how the compound settles into the active site and how its presence may alter the enzyme's conformation. This computational approach is invaluable for rational drug design, allowing for the in silico modification of the this compound structure to predict derivatives with enhanced potency or selectivity.
Table 2: Example of In Silico Docking Data for a Putative SAHH Inhibitor
This table presents hypothetical data from a molecular docking simulation of this compound with human S-adenosyl-L-homocysteine hydrolase (SAHH), illustrating the predictive outputs of such computational studies.
| Parameter | Predicted Value | Interpretation | Reference |
| Binding Energy | -9.8 kcal/mol | Strong predicted binding affinity. | nih.gov |
| Interacting Residues (H-Bonds) | Lys186, Asp244, Asn345 | Key hydrogen bonds stabilizing the ligand in the active site. | nih.gov |
| Interacting Residues (Hydrophobic) | Val267, Phe333, Met334 | Key hydrophobic interactions contributing to binding. | N/A |
| Predicted Inhibition Constant (Ki) | 150 nM | Potent inhibitor predicted in the nanomolar range. | N/A |
Advanced Microscopy and Imaging for this compound Cellular Dynamics
Visualizing the journey of a small molecule like this compound within a living cell is a significant challenge but one that advanced microscopy is increasingly able to address. Future research will likely focus on developing chemical tools and imaging strategies to track the compound's subcellular localization, target engagement, and downstream effects in real-time.
A primary avenue of investigation is the synthesis of a fluorescent analog of this compound. This involves chemically attaching a fluorophore to the molecule in a position that does not disrupt its binding to its target protein. General strategies for creating cell-permeable and fluorogenic probes, which only become brightly fluorescent upon binding to their target, could be adapted for this purpose. biorxiv.org Such a probe would enable the use of high-resolution imaging techniques, like confocal or stimulated emission depletion (STED) microscopy, to visualize the accumulation of the compound in specific organelles or its association with cellular structures. biorxiv.org
An alternative or complementary approach involves the development of fluorescent biosensors that report on the compound's activity. For example, since this compound is expected to increase intracellular levels of homocysteine, fluorescent probes designed to selectively detect homocysteine could be used as an indirect measure of target engagement. rsc.orgnih.gov This would allow researchers to observe the spatial and temporal dynamics of the enzymatic inhibition within different cellular compartments. These advanced imaging techniques will be instrumental in connecting the compound's molecular interactions with its ultimate cellular fate and physiological effects.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing S-(6-Purinyl)homocysteine in laboratory settings?
- Methodological Answer : Synthesis of homocysteine derivatives typically involves nucleophilic substitution or enzymatic coupling. For example, S-adenosylhomocysteine (SAH) is synthesized via enzymatic transfer of the adenosyl group from ATP to L-homocysteine . For this compound, analogous methods may involve purine-base activation (e.g., using 6-chloropurine) followed by thiol-mediated coupling with homocysteine. Purification via HPLC or crystallization (as described for SAH ) ensures product integrity.
Q. How can researchers accurately quantify this compound in biological samples?
- Methodological Answer : Competitive ELISA using specific antibodies (e.g., anti-adenosyl homocysteine antibodies with <4% cross-reactivity to analogs like adenosine ) is effective. Alternatively, enzymatic assays leveraging homocysteine-specific enzymes (e.g., cysteine dioxygenase ) or electrochemical sensors targeting thiol groups provide high sensitivity. Pre-treatment with reducing agents (e.g., TCEP) ensures detection of both free and protein-bound forms.
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Follow OSHA and GHS guidelines: use fume hoods to avoid inhalation of aerosols, wear nitrile gloves, and employ spark-resistant tools to prevent static discharge . Store the compound at -20°C in airtight containers under inert gas (e.g., argon) to minimize oxidation .
Advanced Research Questions
Q. How do researchers resolve contradictory data on the role of this compound in methylation pathways?
- Methodological Answer : Contradictions in methylation studies (e.g., hyperhomocysteinemia vs. cardiovascular outcomes ) require meta-analyses of genetic and prospective data. For instance, stratify studies by folate status or use Mendelian randomization to isolate causal effects . Validate findings with in vitro methyltransferase inhibition assays, comparing SAH and this compound IC50 values .
Q. What experimental designs are optimal for studying this compound's interaction with epigenetic regulators?
- Methodological Answer : Use CRISPR-edited cell lines lacking key methyltransferases (e.g., DNMTs) to assess compound specificity. Quantify global DNA methylation via LC-MS/MS and correlate with this compound levels . For mechanistic insights, employ surface plasmon resonance (SPR) to measure binding kinetics with methyltransferase active sites .
Q. How can researchers model the metabolic fate of this compound in vivo?
- Methodological Answer : Isotope tracing with ¹³C-labeled homocysteine derivatives in animal models tracks incorporation into methionine cycles . Combine this with knockout models of enzymes like cystathionine β-synthase (CBS) to identify clearance pathways. For human relevance, use primary hepatocyte cultures and quantify metabolites via tandem mass spectrometry .
Methodological Tools and Frameworks
Q. What criteria ensure rigor in formulating hypotheses about this compound's biological functions?
- Methodological Answer : Apply the FINER framework:
- Feasibility : Validate assay reproducibility (e.g., triplicate runs for ELISA ).
- Novelty : Compare results to SAH’s known methyltransferase inhibition .
- Ethical : Use in silico docking studies (e.g., AutoDock) before animal trials .
- Relevance : Align with NIH priorities on epigenetic therapeutics .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
